molecular formula C18H28N2O3 B170415 tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 169447-92-1

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B170415
CAS No.: 169447-92-1
M. Wt: 320.4 g/mol
InChI Key: YYTFROGXRPOCQX-INIZCTEOSA-N
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Description

Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that piperazine derivatives can undergo various reactions with biological targets due to the presence of the flexible piperazine ring and polar nitrogen atoms . These interactions can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds can affect various biochemical pathways, leading to a wide spectrum of biological activities .

Pharmacokinetics

The presence of the piperazine ring in the molecule could potentially enhance its water solubility and capacity for the formation of hydrogen bonds, which could influence its pharmacokinetic properties .

Result of Action

Piperazine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The presence of other substances, pH, temperature, and other factors in the biological environment could also potentially influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through alkylation reactions using ethylene oxide or similar reagents.

    Protection with Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of benzyl alcohol or benzoic acid.

    Reduction: Formation of methyl-substituted piperazine derivatives.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its ability to stabilize transition states.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Ligand: Used as a ligand in the study of receptor-ligand interactions.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific properties.

    Material Science: Employed in the development of new materials with unique characteristics.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, enhances its solubility and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFROGXRPOCQX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572476
Record name tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-92-1
Record name tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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